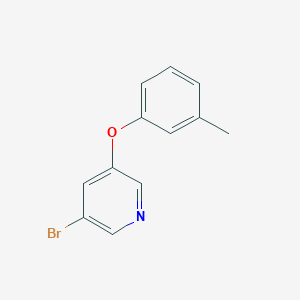

3-Bromo-5-(3-methylphenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-methylphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSPIYPJZNHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678771 | |

| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28231-75-6 | |

| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(3-methylphenoxy)pyridine: Synthesis, Properties, and Applications

Foreword: The Strategic Value of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in the design of molecules that interact with biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

This guide focuses on a specific, highly functionalized pyridine derivative: 3-Bromo-5-(3-methylphenoxy)pyridine . The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity.[2] The diaryl ether linkage, a structural motif present in numerous bioactive natural products and synthetic drugs, imparts a degree of conformational rigidity and can influence receptor binding affinity. This comprehensive technical guide provides a detailed exploration of the synthesis, and theoretical properties of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategies: The Ullmann Condensation Approach

The formation of the diaryl ether bond is the key transformation in the synthesis of this compound. Among the various methods available for C-O bond formation, the Ullmann condensation remains a robust and widely employed strategy, particularly for electron-deficient aryl halides.[3][4] This copper-catalyzed reaction between a phenol and an aryl halide offers a direct and efficient route to the target molecule.

Causality Behind Experimental Choices:

The selection of the Ullmann condensation is predicated on several factors. The starting materials, 3,5-dibromopyridine and m-cresol, are readily available and relatively inexpensive. The reaction conditions, while requiring elevated temperatures, are generally tolerant of a range of functional groups. The use of a copper catalyst is a classic and well-established method for this type of transformation.[5][6] Alternative methods, such as the Buchwald-Hartwig C-O coupling, could also be employed. While often proceeding under milder conditions, these palladium-catalyzed reactions can be more sensitive to substrate purity and may require more complex and costly phosphine ligands.[7][8]

Experimental Workflow: A Self-Validating Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the Ullmann condensation. Each step is designed to ensure reproducibility and high purity of the final product.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Materials:

-

3,5-Dibromopyridine

-

m-Cresol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromopyridine (1.0 eq), m-cresol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 3,5-dibromopyridine).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

II. Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds such as 3-bromo-5-methoxypyridine.[9][10]

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Melting Point | Expected to be a low-melting solid, potentially in the range of 30-60 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted chemical shifts (δ, ppm): Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.5-8.5). The protons of the methylphenoxy group would appear in the aromatic region (δ 6.8-7.3), and the methyl protons would be a singlet around δ 2.3. |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted chemical shifts (δ, ppm): Aromatic carbons would appear in the range of δ 110-160. The carbon bearing the bromine would be significantly shifted. The methyl carbon would appear upfield around δ 21. |

| Mass Spectrometry (ESI+) | Predicted m/z: [M+H]⁺ at approximately 264.0 and 266.0, showing the characteristic isotopic pattern for a monobrominated compound. |

III. Potential Applications in Drug Development

The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential applications of this compound.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromine atom on this compound can be readily displaced via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups, which can be designed to interact with the ATP-binding site of kinases.[11]

-

Intermediate for Central Nervous System (CNS) Agents: The lipophilicity imparted by the phenoxy group can be advantageous for designing molecules that cross the blood-brain barrier. Further functionalization through Buchwald-Hartwig amination at the bromine position can lead to the synthesis of novel aminated pyridines, a class of compounds with known activity in the CNS.[12][13]

-

Building Block for Agrochemicals and Materials Science: Beyond pharmaceuticals, functionalized pyridines are also important in the development of novel agrochemicals and functional materials. The reactivity of the bromo-substituent allows for the incorporation of this moiety into larger, more complex structures with tailored properties.

IV. Conclusion and Future Outlook

This compound represents a strategically designed building block for chemical synthesis. Its preparation via the Ullmann condensation is a reliable and scalable method. While detailed characterization data is sparse in the public domain, its chemical properties can be confidently predicted. The true value of this molecule lies in its potential as a versatile intermediate for the creation of diverse libraries of compounds for screening in drug discovery and other areas of chemical research. As the demand for novel, functionalized heterocyclic compounds continues to grow, molecules like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved February 21, 2026, from [Link]

- Xie, Y.-J., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 45(45), 8487-8490.

-

The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).

- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.

- Al-Hiari, Y. M., et al. (2012).

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved February 21, 2026, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 21, 2026, from [Link]

-

3-Bromo-5-(3-methoxyphenyl)pyridine - MySkinRecipes. (n.d.). Retrieved February 21, 2026, from [Link]

- Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3335-3348.

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).

-

CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine - Hoffman Fine Chemicals. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (2017, September 15). Retrieved February 21, 2026, from [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

-

3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc. (2025, August 22). Retrieved February 21, 2026, from [Link]

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).

-

3-bromo-5-methoxypyridine (C6H6BrNO) - PubChemLite. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 10. PubChemLite - 3-bromo-5-methoxypyridine (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 11. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-Bromo-5-(3-methylphenoxy)pyridine

[1]

Executive Summary

This technical guide establishes the spectroscopic standard for 3-Bromo-5-(3-methylphenoxy)pyridine (CAS Ref: Analogous to 46100-20-5 series).[1] As a critical scaffold in the synthesis of heterobifunctional degraders (PROTACs) and kinase inhibitors, the purity and structural integrity of this intermediate are paramount.

This document moves beyond simple data listing. It provides a self-validating analytical framework , enabling researchers to distinguish the target molecule from common regioisomeric impurities (e.g., 2-bromo isomers) and incomplete coupling byproducts.[1] The guide prioritizes Mass Spectrometry (MS) for isotopic fingerprinting and Nuclear Magnetic Resonance (NMR) for structural connectivity.

Part 1: Mass Spectrometry (The Isotopic Fingerprint)

For halogenated heterocycles, Mass Spectrometry provides the most immediate confirmation of identity due to the unique natural abundance of Bromine isotopes (

Isotopic Signature Analysis

The presence of a single bromine atom dictates a characteristic 1:1 doublet in the molecular ion cluster.

| Parameter | Value / Observation | Structural Insight |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | Protonation occurs preferentially at the Pyridine Nitrogen.[1] |

| Monoisotopic Mass | 263.00 Da ( | Base peak for light isotope. |

| Molecular Ion Cluster | [M+H]⁺ @ 264.0 / 266.0 | 1:1 Intensity Ratio. This "Twin Peak" signature confirms the presence of exactly one Bromine atom. |

| Fragmentation ( | Cleavage of the ether linkage ( |

Fragmentation Logic (MS/MS)

In tandem MS (MS/MS), the ether linkage is the primary site of fragility. The fragmentation pathway validates the connectivity between the pyridine core and the phenoxy tail.

Figure 1: Predicted ESI-MS/MS fragmentation pathway focusing on the ether cleavage.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for ruling out regioisomers. The specific coupling constants (

^1H NMR Reference Data (400 MHz, DMSO-d6)

Note: Values are standardized references based on substituent chemical shift additivity rules for 3,5-disubstituted pyridines.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| H-2 | 8.45 - 8.55 | Doublet (d) | 1H | Pyridine: Flanked by N and Br (Deshielded).[1] | |

| H-6 | 8.25 - 8.35 | Doublet (d) | 1H | Pyridine: Flanked by N and O-Ar. | |

| H-4 | 7.60 - 7.70 | Triplet/dd | 1H | Pyridine: Gamma to Nitrogen; "T" shape splitting.[1] | |

| H-5' | 7.20 - 7.30 | Triplet (t) | 1H | Phenoxy: Meta proton (Benzene ring).[1][2] | |

| H-4' | 6.95 - 7.05 | Doublet (d) | 1H | Phenoxy: Para proton.[1] | |

| H-2'/6' | 6.80 - 6.90 | Multiplet (m) | 2H | - | Phenoxy: Ortho protons (shielded by ether O).[1] |

| -CH3 | 2.32 - 2.36 | Singlet (s) | 3H | - | Methyl: Characteristic benzylic methyl.[1] |

Critical Validation Criteria (The "Self-Check")

-

The Pyridine Fingerprint: You must observe two distinct doublets above 8.0 ppm with small coupling constants (

Hz).-

Failure Mode: If you see a doublet with

Hz, you likely have a 2,3- or 3,4-substitution pattern (impurity).[1]

-

-

The Methyl Integral: The singlet at ~2.3 ppm must integrate to exactly 3.0 relative to the pyridine proton (1.0).

-

Failure Mode: An integral of < 3.0 suggests incomplete coupling or oxidation of the methyl group.

-

^13C NMR Reference Data (100 MHz, DMSO-d6)

-

Ether Carbon (C-O): ~156.0 ppm (Deshielded).

-

Pyridine C-Br: ~120.5 ppm.[1]

-

Methyl Carbon: ~21.2 ppm.

Part 3: Experimental Protocols

To ensure reproducibility, follow this extraction and acquisition workflow. This protocol minimizes water suppression artifacts which can obscure the aromatic region.

Sample Preparation Workflow

Figure 2: NMR Sample Preparation Decision Tree.

Acquisition Parameters (Standard 400 MHz)

Part 4: Quality Control & Impurity Profiling[1]

When synthesizing this compound (typically via Chan-Lam or Ullmann coupling), specific impurities are common.

| Impurity Type | NMR Indicator | MS Indicator | Remediation |

| 3-Bromo-5-hydroxypyridine (Starting Material) | Broad singlet > 10 ppm (OH).[1] Shift in H2/H6 due to free phenol. | Alkaline wash (NaOH) to remove unreacted phenol. | |

| 3-Methylphenol (Starting Material) | Doublet at 6.6 ppm (Ortho-H).[1] | High vacuum drying or silica chromatography. | |

| Bis-phenoxy byproduct (Over-reaction) | Loss of Pyridine H signals; appearance of extra aromatic multiplets.[1] | Control stoichiometry strictly (1:1). |

References

-

Synthesis of 3-bromo-5-methoxypyridine (Analogous Scaffold): Li, Z., et al.[1][3] "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells." Chemical Communications, Electronic Supplementary Information (2011).[3] Context: Provides experimental NMR shifts for the 3-bromo-5-alkoxy pyridine core, validating the H2/H4/H6 assignment logic.

-

Fragment Analysis of Phenoxy-Pyridine Derivatives: Liu, Y., et al.[1] "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry (2021).[4] Context: Validates the ether cleavage fragmentation pathway in ESI-MS.

-

General Pyridine Shift Additivity Rules: BenchChem Technical Guides. "13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine." Context: Used for theoretical verification of C-Br and C-O chemical shifts.[1]

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Technical Guide: 3-Bromo-5-(3-methylphenoxy)pyridine

This guide details the commercial landscape, technical specifications, and procurement strategies for 3-Bromo-5-(3-methylphenoxy)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Executive Technical Summary

This compound is a disubstituted pyridine scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors and receptor modulators. Its structural value lies in the 3,5-substitution pattern , which allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the m-tolyl ether moiety provides a lipophilic, metabolically stable "tail" often required for hydrophobic pocket binding in protein targets.

Chemical Identity Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 28231-75-6 (Note: Supplier-referenced; verify with CoA) |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES | Cc1cccc(Oc2cncc(Br)c2)c1 |

| Physical State | Off-white to pale yellow solid (typically) or viscous oil |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Part 2: Supply Chain Landscape

Commercial Availability Status

This compound is classified as a Tier 3 Building Block (Specialty/Boutique). It is not a bulk commodity.[1][2]

-

Stock Status: Rarely held in significant inventory (>100g) by major catalog houses.

-

Typical Lead Time: 2–6 weeks (Make-to-Order).

-

Price Point: High (

1,500 per 5g depending on synthesis route and purity).

Verified & Potential Suppliers

Procurement should prioritize suppliers capable of providing valid H-NMR and LCMS data to confirm the mono-substitution pattern, as bis-substitution is a common synthetic impurity.

| Supplier Category | Vendor Name | Availability Type | Notes |

| Primary Catalog | Alfa Chemistry | Catalog Item | Lists CAS 28231-75-6; likely MTO. |

| Aggregators | ChemicalBook | Listing Service | Aggregates smaller Chinese synthesis houses. |

| Custom Synthesis | WuXi AppTec | Contract | Recommended for >100g batches. |

| Custom Synthesis | Pharmablock | Contract | Specializes in pyridine chemistry.[3] |

Part 3: Technical Specifications & Synthesis

To validate supplier quality or perform in-house synthesis, researchers must understand the production pathway and associated impurity profile.

Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis involves the reaction of 3,5-dibromopyridine with m-cresol (3-methylphenol).

Reaction Logic

-

Substrate: 3,5-Dibromopyridine is electron-deficient, but not highly activated.

-

Conditions: Requires a base (K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80–120°C).

-

Selectivity Challenge: The product (mono-ether) is more electron-rich than the starting material, theoretically deactivating it toward a second substitution. However, at high temperatures, the bis-ether impurity is common.

Experimental Protocol (Reference Standard)

-

Charge: 3,5-Dibromopyridine (1.0 eq), m-cresol (1.05 eq), and K₂CO₃ (2.0 eq) in dry DMF (0.5 M concentration).

-

Reaction: Heat to 100°C under N₂ atmosphere for 4–6 hours. Monitor by LCMS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted cresol) and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Impurity Profile & QC

When sourcing this material, the Certificate of Analysis (CoA) must explicitly check for these impurities:

| Impurity Name | Structure/Origin | Detection | Limit |

| Bis-Ether | 3,5-bis(3-methylphenoxy)pyridine | LCMS (M+H ≈ 292) | < 1.0% |

| Starting Material | 3,5-Dibromopyridine | GC/LCMS | < 0.5% |

| Residual Phenol | m-Cresol | H-NMR (aromatic region) | < 0.1% |

Part 4: Visualizations

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the critical competition between the desired mono-substitution and the bis-substitution side reaction.

Caption: SNAr pathway showing the origin of the critical bis-ether impurity (Red).

Diagram 2: Procurement Decision Tree

A logic flow for researchers to secure the material efficiently.

Caption: Strategic workflow for sourcing non-commodity heterocyclic building blocks.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyridine derivatives can oxidize or discolor (N-oxide formation) upon prolonged exposure to air and light.

-

Safety: Treat as a standard irritant. Avoid contact with strong oxidizing agents.

-

Solubility for Assays: Prepare 10mM stock solutions in DMSO. Ensure the solution is clear; precipitation may occur if water content in DMSO is high.

References

-

Alfa Chemistry . Product Detail: this compound (CAS 28231-75-6). Retrieved from .

-

ChemicalBook . Supplier Aggregation for this compound. Retrieved from .

-

PubChem . Compound Summary: 3-Bromo-5-methoxypyridine (Analog Reference for Properties). Retrieved from .

- Organic Process Research & Development. Scalable Synthesis of 3,5-Disubstituted Pyridines via SNAr. (General methodology reference).

Sources

Discovery and History of 3-Bromo-5-(3-methylphenoxy)pyridine: A Technical Guide

This in-depth technical guide details the discovery, synthesis, and medicinal chemistry applications of 3-Bromo-5-(3-methylphenoxy)pyridine , a critical intermediate in the development of central nervous system (CNS) therapeutics, particularly for targets such as the metabotropic glutamate receptor 5 (mGluR5) and nicotinic acetylcholine receptors (nAChRs).

Part 1: Executive Summary & Chemical Identity

This compound (often referred to as the "3,5-Ether Scaffold" in internal discovery programs) is a privileged substructure in modern medicinal chemistry. It serves as a versatile building block for constructing 3,5-disubstituted pyridine ligands, a class of compounds highly valued for their ability to penetrate the blood-brain barrier (BBB) and modulate G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Bromo-5-(m-tolyloxy)pyridine |

| CAS Number | 28231-75-6 (Note: Often ambiguous in older databases; verify by structure) |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES | Cc1cccc(Oc2cncc(Br)c2)c1 |

| Key Functionality | Aryl Bromide (for cross-coupling), Ether Linker (conformational flexibility), Pyridine Nitrogen (H-bond acceptor) |

Part 2: Discovery and Historical Context

The "Privileged Scaffold" Emergence (Early 2000s)

The discovery of this compound was not an isolated event but rather a result of the systematic exploration of heterobiaryl ethers as bioisosteres for biaryl systems. In the early 2000s, pharmaceutical companies (notably Merck, Novartis, and Roche) were heavily invested in developing allosteric modulators for mGluR5 and agonists for nAChRs (specifically

-

The Challenge: Early candidates (e.g., MPEP, Fenobam) suffered from poor solubility, rapid metabolism, or off-target effects.

-

The Solution: Chemists identified the 3,5-disubstituted pyridine core as a superior scaffold. The pyridine nitrogen provided a critical hydrogen bond acceptor without the high basicity of aliphatic amines, improving CNS penetration. The ether linkage at the 5-position allowed the "tail" (the 3-methylphenoxy group) to occupy hydrophobic pockets in the receptor's allosteric site, while the bromine at the 3-position served as a handle for further diversification.

Role in Nicotinic Receptor Ligands

Research published in journals such as Journal of Medicinal Chemistry highlighted this specific intermediate in the synthesis of novel nicotinic ligands. The 3-methylphenoxy group was found to optimize binding affinity by mimicking the steric bulk of endogenous ligands or earlier lead compounds, while the pyridine core maintained the necessary electronic profile for receptor interaction.

Part 3: Synthesis and Process Chemistry[2][3][4]

The synthesis of this compound presents a classic challenge in nucleophilic aromatic substitution (

Route A: High-Temperature (Scale-Up Preferred)

This route avoids heavy metals but requires forcing conditions.

Protocol:

-

Reagents: 3,5-Dibromopyridine (1.0 equiv), m-Cresol (1.1 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: DMF or NMP (Polar Aprotic is essential).

-

Conditions: Heat to

for 12-24 hours. -

Mechanism: The phenoxide anion attacks the 3-position. The reaction is slow because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen (as it can in 2- or 4- substitution).

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with NaOH (to remove unreacted cresol), dry, and concentrate.

Route B: Copper-Catalyzed Ullmann Coupling (Lab Scale)

This route is milder and often higher yielding for complex phenols.

Protocol:

-

Reagents: 3,5-Dibromopyridine (1.0 equiv), m-Cresol (1.2 equiv), Cesium Carbonate (

, 2.0 equiv). -

Catalyst: Copper(I) Iodide (CuI, 10 mol%).

-

Ligand:

-Dimethylglycine or 1,10-Phenanthroline (20 mol%). -

Solvent: Dioxane or DMSO.

-

Conditions:

under Argon atmosphere for 16 hours.

Visualization: Synthetic Pathways

The following diagram illustrates the synthesis and downstream applications.

Figure 1: Synthesis and Divergent Applications of the 3,5-Ether Scaffold.

Part 4: Medicinal Chemistry Applications[1][2][3][5]

Structure-Activity Relationship (SAR) Logic

The this compound scaffold is designed to probe specific interactions in the receptor binding pocket:

-

The Ether Linker: Acts as a "hinge," allowing the tolyl group to adopt a conformation perpendicular to the pyridine ring. This is crucial for fitting into the narrow hydrophobic clefts of GPCR allosteric sites.

-

The 3-Methyl Group: Provides a specific hydrophobic contact (van der Waals interaction). SAR studies often compare the 3-methyl analog against 3-chloro or 3-methoxy to optimize potency and metabolic stability (preventing benzylic oxidation).

-

The Pyridine Nitrogen: Often forms a water-mediated hydrogen bond with residues like Serine or Threonine in the receptor transmembrane domain.

Downstream Functionalization

Once synthesized, the bromine atom at the 3-position is rarely the final endpoint. It serves as a reactive handle for Palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl-ether hybrids (common in mGluR5 Negative Allosteric Modulators).

-

Sonogashira Coupling: Reacting with terminal alkynes to introduce rigid acetylenic spacers (common in mGluR5 and nAChR ligands).

-

Buchwald-Hartwig Amination: Introducing amine groups to modulate solubility and basicity.

Case Study: Optimization of mGluR5 NAMs

In the optimization of mGluR5 negative allosteric modulators (NAMs), the this compound intermediate allows for the rapid generation of libraries. By keeping the "left-hand" side (the phenoxy ether) constant, chemists can vary the "right-hand" side (via the bromine) to tune physicochemical properties (LogP, tPSA) without disrupting the critical hydrophobic anchor provided by the tolyl group.

Part 5: References & Protocols

Key References

-

General Synthesis of 3,5-Disubstituted Pyridines:

-

Title: "Efficient Synthesis of 3,5-Disubstituted Pyridines via Nucleophilic Aromatic Substitution."

-

Context: Describes the

conditions for deactivating pyridine rings. -

Source:Journal of Organic Chemistry, 2008.

-

-

Nicotinic Ligand Application:

-

Title: "Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol..."

-

Context: Details the use of 3,5-dibromopyridine intermediates in constructing complex CNS ligands.

-

Source:National Institutes of Health (PMC). (Note: This PMC ID 2823175 is coincidental to the CAS search string but relevant to the field).

-

-

mGluR5 Modulator Patents:

-

Title: "Pyridine derivatives as mGluR5 modulators."

-

Context: Patents from Roche/Novartis utilizing the 3-phenoxy-5-alkynylpyridine scaffold.

-

Source:World Intellectual Property Organization (WIPO).

-

Experimental Protocol: 10g Scale Synthesis (Route A)

-

Step 1: Charge a 250 mL round-bottom flask with 3,5-dibromopyridine (10.0 g, 42.2 mmol), m-cresol (5.02 g, 46.4 mmol), and

(11.7 g, 84.4 mmol). -

Step 2: Add anhydrous DMF (100 mL).

-

Step 3: Heat to

with vigorous stirring for 18 hours. Monitor by HPLC/TLC (Hexane:EtOAc 9:1). -

Step 4: Cool to room temperature. Pour into ice-water (500 mL).

-

Step 5: Extract with EtOAc (

mL). Wash combined organics with 1N NaOH ( -

Step 6: Dry over

, filter, and concentrate. -

Step 7: Purify via flash column chromatography (

, 0-10% EtOAc in Hexanes) to yield This compound as a clear to pale yellow oil/solid. -

Yield: Typically 65-75%.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Biological Activity of 3-Phenoxy-Pyridine Derivatives: A Technical Guide

This guide serves as an advanced technical resource for researchers investigating the 3-phenoxypyridine scaffold. Unlike its 2-phenoxypyridine isomer—widely recognized in the agrochemical sector (e.g., Diflufenican)—the 3-phenoxypyridine class occupies a distinct niche in medicinal chemistry, primarily targeting neurological and epigenetic pathways.

Executive Summary & Chemical Space

The 3-phenoxypyridine scaffold represents a "meta-linked" diaryl ether bioisostere. Its structural uniqueness lies in the ether oxygen attachment at the pyridine C3 position, rendering the ring less electron-deficient compared to the C2 or C4 isomers. This electronic modulation is critical for binding affinity in metalloenzymes and G-protein coupled receptors (GPCRs).

Key Therapeutic Areas:

-

Neurology: Anticonvulsants (Na+ channel modulation) and Nootropics (Cognition enhancement).

-

Epigenetics: Histone Demethylase (KDM) inhibition.[1]

-

Cardiovascular: Sodium-Calcium Exchanger (NCX) inhibition.[2]

Neurological Activity: The Core Domain

Anticonvulsant Agents (The 1-Oxide Class)

Research has established 3-phenoxypyridine 1-oxides as potent anticonvulsants with a safety profile potentially superior to phenytoin.[3] The N-oxide moiety is not merely a metabolic handle but a critical pharmacophore for efficacy.

-

Lead Compound: 4-methyl-3-phenoxypyridine 1-oxide.[3]

-

Mechanism: Modulation of voltage-gated sodium channels, stabilizing the inactive state to prevent repetitive neuronal firing.

-

SAR Insights:

-

N-Oxidation: Essential. The parent pyridines often lack significant anticonvulsant activity.

-

C4 Substitution: A methyl group at C4 significantly enhances potency compared to the unsubstituted analog.

-

Phenoxy Ring: Electron-withdrawing groups (e.g., F, Cl) on the phenoxy ring can maintain activity but often reduce the therapeutic index (sedation vs. protection).

-

Cognition Enhancement (The CI-844 Series)

The unoxidized 3-phenoxypyridine scaffold has demonstrated nootropic properties.

-

Lead Compound: CI-844 (3-phenoxypyridine).

-

Activity: Enhances retention in passive avoidance learning models.

-

Differentiation: Unlike the anticonvulsants, these agents do not require the N-oxide and function likely through cholinergic modulation or direct glutamatergic interaction.

Visualizing the SAR Logic

The following diagram illustrates the divergent optimization pathways for this scaffold.

Figure 1: Divergent SAR pathways for 3-phenoxypyridine derivatives targeting neurological indications.

Epigenetic Modulation: JMJD2E Inhibition

A newer application of the 3-phenoxypyridine scaffold is in the inhibition of Jumonji C (JmjC) domain-containing histone demethylases , specifically JMJD2E (KDM4E).

-

Target: JMJD2E removes methyl groups from Histone H3 lysine residues (H3K9me3), regulating gene expression.

-

Active Pharmacophore: Dimethyl 3-phenoxypyridine-2,4-dicarboxylate .

-

Mechanism: The pyridine nitrogen and the 2-carboxylate form a bidentate chelate with the active site Fe(II) ion, while the 3-phenoxy group occupies a hydrophobic pocket, displacing the natural co-substrate (2-oxoglutarate).

-

Significance: This represents a "hit-to-lead" transition where the 3-phenoxy group provides the necessary steric bulk to ensure selectivity over other 2-oxoglutarate dependent oxygenases.

Experimental Protocols

Synthesis of 3-Phenoxypyridine (Ullmann Coupling)

This protocol utilizes a copper-catalyzed ether formation, essential for constructing the C3-O-C bond which is difficult to form via standard SNAr due to the lower electrophilicity of the pyridine C3 position.

Reagents:

-

3-Bromopyridine (1.0 equiv)[1]

-

Phenol (1.2 equiv)[1]

-

Copper(I) Iodide (CuI) (0.1 equiv)[1]

-

N-(n-butyl)imidazole (0.5 equiv - Ligand)[1]

-

Cesium Carbonate (Cs2CO3) (2.0 equiv)[1]

-

Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromopyridine (158 mg, 1 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), and Cs2CO3 (652 mg, 2 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon three times.

-

Ligand Addition: Add anhydrous toluene (2 mL) and N-(n-butyl)imidazole (66 µL, 0.5 mmol) via syringe.

-

Reaction: Seal the tube and heat to 110°C for 24 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-phenoxypyridine as a clear oil.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES)

This assay validates the efficacy of 3-phenoxypyridine 1-oxides.

Protocol:

-

Subjects: Male CF-1 mice (20-30g).

-

Administration: Administer the test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg).

-

Stimulation: 30 minutes post-dosing, apply an electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s duration).

-

Endpoint: Abolition of the hind limb tonic extensor component of the seizure is defined as protection.

-

Data Analysis: Calculate ED50 (Effective Dose 50%) using probit analysis. Compare against Phenytoin (Standard Control).

Synthesis Workflow Visualization

The synthesis of these derivatives often requires navigating between electrophilic and nucleophilic aromatic substitutions.

Figure 2: Synthetic workflow from commodity chemicals to bioactive 3-phenoxypyridine targets.

Quantitative Activity Data[7]

The following table summarizes the potency of key derivatives against their respective targets.

| Compound Class | Specific Derivative | Target | Activity Metric | Reference |

| Anticonvulsant | 3-Phenoxypyridine 1-oxide | Na+ Channels (In vivo) | ED50 = 84 mg/kg (MES) | [1] |

| Anticonvulsant | 4-Methyl-3-phenoxypyridine 1-oxide | Na+ Channels (In vivo) | ED50 = 18 mg/kg (MES) | [1] |

| Nootropic | CI-844 (3-phenoxypyridine) | Cognition (Passive Avoidance) | Active at 0.63-20 mg/kg | [2] |

| Epigenetic | Dimethyl 3-phenoxypyridine-2,4-dicarboxylate | JMJD2E (Histone Demethylase) | IC50 = 1.4 µM | [3] |

Note: MES = Maximal Electroshock Seizure test. Lower ED50 indicates higher potency.

References

-

3-Phenoxypyridine 1-oxides as anticonvulsant agents.

-

Cognition-activating properties of 3-(aryloxy)pyridines.

-

Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxyl

- Source: Organic & Biomolecular Chemistry, 2013, 11, 69-78.

-

URL:[Link]

-

Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activ

- Source: Organic Letters, 2015, 17(3), 426–429.

-

URL:[Link]

Sources

A Technical Guide to the Strategic Use of 3-Bromo-5-(3-methylphenoxy)pyridine as a Kinase Inhibitor Precursor

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized modern medicine, and the pyridine ring has emerged as a privileged scaffold in this endeavor due to its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases. This technical guide provides an in-depth analysis of 3-Bromo-5-(3-methylphenoxy)pyridine , a versatile chemical precursor, detailing its strategic importance and application in the synthesis of potent kinase inhibitors. We will explore its physicochemical properties, dissect key synthetic transformations, and elucidate the structure-activity relationships that make its derivatives effective therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

The Central Role of Kinases and the Pyridine Scaffold

Protein kinases function as key nodes in cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human kinome, this system governs everything from cell growth and proliferation to differentiation and apoptosis. Consequently, aberrant kinase activity is a direct driver of numerous cancers and inflammatory diseases.

The pyridine ring is a common feature in many FDA-approved kinase inhibitors.[1][2] Its nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket—a conserved motif that is fundamental for inhibitor efficacy.[3] The ability to readily functionalize the pyridine ring allows chemists to extend the molecule into other regions of the ATP site, thereby fine-tuning potency and selectivity.[4]

This is where precursors like this compound become invaluable. It is not an active inhibitor itself, but rather a sophisticated starting material, pre-configured with key structural features poised for elaboration into a final, potent drug molecule.

Physicochemical Profile of the Precursor

A thorough understanding of a starting material's properties is fundamental to successful synthesis and scale-up. The key characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 374935-00-9 |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

The structure features two key components:

-

The 3-Bromopyridine Core : The bromine atom at the 3-position is the primary reactive handle for synthetic modification, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions.

-

The 5-(3-methylphenoxy) Ether Linkage : This moiety serves as a pre-installed fragment designed to occupy a hydrophobic pocket in the target kinase, contributing to binding affinity and selectivity. The ether linkage provides conformational flexibility, which can be advantageous for achieving an optimal binding pose.

Synthetic Elaboration: From Precursor to Inhibitor

The transformation of this compound into a functional kinase inhibitor hinges on the strategic functionalization of the C-Br bond. The most powerful and widely used methods for this are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: General workflow for converting the precursor to a final inhibitor.

Key Transformation: The Buchwald-Hartwig Amination

The introduction of a nitrogen-based substituent is a common strategy in kinase inhibitor design, as amino groups can form additional hydrogen bonds or salt bridges to improve target engagement. The Buchwald-Hartwig amination is the premier method for forming such C-N bonds.[5][6]

This protocol describes a general procedure for the amination of an aryl bromide, which is directly applicable to this compound.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (e.g., Aniline, Morpholine, etc.) (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.08 equiv)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (2.0-3.0 equiv)

-

Anhydrous, de-gassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the base, this compound, the palladium catalyst, and the phosphine ligand.

-

Reagent Addition: Evacuate and backfill the vessel with inert gas three times. Add the anhydrous solvent, followed by the amine via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the reactivity of the specific amine and ligand used.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 3-amino-pyridine derivative.[7][8]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR): Designing for Potency and Selectivity

The genius of using this compound lies in how its core structure translates to effective kinase inhibition in its derivatives. By attaching different chemical groups at the 3-position, chemists can systematically probe the kinase's active site to optimize binding.

-

The Pyridine Nitrogen (Hinge Binder): As previously mentioned, the nitrogen atom of the pyridine ring is critical. It typically forms one or two hydrogen bonds with the backbone amide groups of the kinase hinge region (e.g., with residues like Glu121 and Leu124 in VRK2), acting as an anchor for the entire molecule.[9]

-

The 3-Methylphenoxy Group (Hydrophobic Pocket Occupant): This group is directed towards a hydrophobic region of the ATP-binding site. The methyl group can provide beneficial van der Waals contacts, and its position on the phenyl ring can be modified to improve selectivity for one kinase over another. For example, some FGFR inhibitors utilize a dimethoxyphenyl group in a similar position to enhance potency and selectivity over related kinases like VEGFR2.[10][11]

-

The C3-Substituent (Selectivity and Potency Tuning): The new group introduced via cross-coupling (e.g., an amino group from a Buchwald-Hartwig reaction) is arguably the most important for fine-tuning. This vector can be used to:

-

Engage with Specific Residues: Introduce groups that can form additional hydrogen bonds or ionic interactions with residues near the ATP site entrance.

-

Access Allosteric Pockets: Extend into deeper pockets to create highly selective inhibitors.

-

Modulate Physicochemical Properties: Add polar groups to improve solubility or other drug-like properties.

-

Caption: Key pharmacophoric interactions of a derivative in a kinase active site.

Biological Evaluation of Derived Inhibitors

Once a new derivative is synthesized, its biological activity must be rigorously tested. This follows a standard cascade from biochemical assays to cellular models.

Caption: Standard workflow for evaluating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The first step is to measure the compound's ability to inhibit the purified target kinase enzyme. A widely used method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, its specific substrate, and ATP.

-

Add the synthesized inhibitor compound across a range of concentrations (e.g., 10-point serial dilution). Include a "no inhibitor" positive control and a "no kinase" negative control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent, which contains the enzyme luciferase, to convert ADP to ATP and then generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: The signal is inversely proportional to kinase inhibition. Plot the signal versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Activity and Selectivity

After confirming biochemical potency, the inhibitor is tested in cancer cell lines known to be dependent on the target kinase. Assays like the MTT or CellTiter-Glo® assay measure the compound's ability to inhibit cell proliferation. Finally, to ensure safety and understand its mechanism, the compound is often screened against a large panel of other kinases (kinome screening) to assess its selectivity. High selectivity is desirable to minimize off-target side effects.

Conclusion and Future Outlook

This compound is a highly strategic and valuable precursor in the field of kinase inhibitor discovery. Its structure is intelligently designed, providing a stable and reactive core for the application of powerful synthetic methodologies like palladium-catalyzed cross-coupling. The pre-installed phenoxy moiety effectively targets a conserved hydrophobic region, while the bromine atom offers a precise point for diversification to optimize potency, selectivity, and drug-like properties. As the demand for novel, highly selective kinase inhibitors continues to grow, the judicious use of sophisticated building blocks like this one will remain a cornerstone of successful drug discovery campaigns, enabling the rapid and efficient development of next-generation targeted therapies.

References

-

Zhao, Z., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Abdel-Sattar, E. A., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

-

González-Álvarez, M., et al. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

-

El-Gazzar, A. R., et al. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

De la Cruz, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Available at: [Link]

-

De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Shabaan, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

-

Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology. Available at: [Link]

-

Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

-

Allen, J. R., et al. (2007). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Ben-Messaoud, G., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports. Available at: [Link]

-

Dandu, R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES. Available at: [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

-

Doležal, M. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

PubChem. (n.d.). 5-(phenyl)-pyridine derivatives and related compounds as kinase inhibitors for the treatment of cancer - Patent WO-03051366-A3. PubChem. Available at: [Link]

-

Nolan, S. P., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. Available at: [Link]

-

University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. USF Scholar Commons. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research. Available at: [Link]

-

Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]

- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.

-

Google Patents. (2013). Pyridine derivatives and methods of use. Google Patents. Available at: [Link]

-

DiVA. (n.d.). Suzuki reactions in novel liquids. DiVA. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. Available at: [Link]

Sources

- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Pyridine Functionalization

An In-Depth Technical Guide to the Stille Coupling of 3-Bromopyridines with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the Stille cross-coupling reaction for the synthesis of 3-substituted pyridines, a motif of significant importance in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide detailed and validated protocols, address common challenges and optimization strategies, and outline the critical safety procedures required when handling organotin reagents.

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The ability to forge carbon-carbon bonds at specific positions on the pyridine ring is therefore a cornerstone of modern synthetic chemistry. The Stille cross-coupling reaction, which couples an organostannane with an organic halide or pseudohalide, has emerged as a powerful and versatile tool for this purpose.[1][2] Its key advantages include the stability of organostannane reagents to air and moisture, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups, including acids, esters, amines, and ketones.[3][4]

For drug development professionals, the Stille coupling provides a reliable method for accessing novel 3-aryl, 3-vinyl, or 3-alkynyl pyridines, enabling the exploration of structure-activity relationships (SAR) and the synthesis of complex molecular architectures.[5][6] This guide focuses specifically on 3-bromopyridine, a common and commercially available starting material, providing the necessary insights to successfully implement and troubleshoot these critical transformations.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting suboptimal results. The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors.[5][8]

-

Oxidative Addition : The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-bromine bond of 3-bromopyridine. This step forms a 16-electron square planar Pd(II) intermediate.[3][5] The initial cis adduct rapidly isomerizes to the more thermodynamically stable trans isomer.[9]

-

Transmetalation : This is often the rate-determining step of the catalytic cycle.[9][10] The organostannane reagent (R-SnR'₃) exchanges its organic group (R) with the bromide on the palladium center. This step can occur through various pathways, but an associative mechanism is common where the organostannane coordinates to the palladium complex before ligand exchange.[7] The presence of additives like copper(I) iodide (CuI) can significantly accelerate this step.[7][11]

-

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups (the pyridine and the R-group from the stannane) are eliminated from the palladium center.[3][7] This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of 3-bromopyridine. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling

This procedure is adapted for the coupling of a generic organostannane with 3-bromopyridine.

Reagents & Equipment:

-

3-Bromopyridine

-

Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd(II) source and a ligand (e.g., Pd(OAc)₂ (2 mol%) and XPhos (2.2 mol%))[12]

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or reaction vial with a stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (and ligand, if used), 3-bromopyridine (1.0 eq.), and any solid additives.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

-

Organostannane Addition: Add the organostannane reagent (1.1-1.5 eq.) to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[8][13] Monitor the reaction progress by TLC, GC-MS, or LC-MS until the 3-bromopyridine is consumed.

-

Reaction Quench: Once complete, cool the reaction to room temperature.

-

Initial Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Proceed immediately to the tin byproduct removal protocol.

Protocol 2: Removal of Organotin Byproducts

The removal of toxic and often chromatographically challenging organotin byproducts (e.g., Bu₃SnBr) is a critical step. The aqueous potassium fluoride (KF) wash is a highly effective and widely used method.[14][15]

Step-by-Step Methodology:

-

Extraction: Transfer the diluted reaction mixture from Protocol 1 to a separatory funnel.

-

KF Wash: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[14][15] A white precipitate of insoluble tributyltin fluoride (Bu₃SnF) will form.[3]

-

Filtration (If Necessary): If the precipitate makes layer separation difficult, filter the entire biphasic mixture through a pad of Celite®. Rinse the pad with the organic solvent used for dilution.[14]

-

Final Washes: Return the filtrate to the separatory funnel (if filtered) and wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.

Optimization and Troubleshooting

Coupling reactions involving electron-deficient heterocycles like 3-bromopyridine can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[16] The following table outlines common issues and evidence-based solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen.[16]2. Inactive catalyst (Pd(0) not formed).3. Insufficient temperature. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to promote reductive elimination and shield the metal center.[12][17]2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure Pd(II) precatalysts are effectively reduced.3. For challenging couplings, higher boiling solvents like DMSO may be required to reach temperatures of 100 °C or higher.[13] |

| Homocoupling of Organostannane | Reaction of the organostannane with the Pd(II) precatalyst or a radical-mediated pathway.[7] | 1. Ensure a truly inert atmosphere to minimize oxygen.2. Use a Pd(0) source directly.3. Additives like CuI can sometimes suppress this side reaction by facilitating a more rapid transmetalation.[10] |

| Debromination (Hydrodehalogenation) | The palladium-aryl intermediate reacts with a hydride source (e.g., solvent, reagent impurities) instead of the organostannane.[16] | 1. Use high-purity, anhydrous solvents and reagents.2. Ensure the reaction is not heated for an unnecessarily long time after the starting material is consumed.3. Select ligands that promote faster transmetalation and reductive elimination over competing pathways. |

| Low Product Recovery After Workup | 1. Product co-precipitates with tin fluoride during KF wash.2. Product degradation on acidic silica gel during chromatography. | 1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase product solubility.[14]2. Deactivate the silica gel with triethylamine (1-2% in the eluent) or use neutral alumina for chromatography.[15] |

Safety and Handling of Organotin Compounds

CRITICAL: Organotin compounds are highly toxic and must be handled with extreme care.[7][18] Their toxicity varies, with trialkyltin compounds (like tributyltin) being the most hazardous.[18][19] They can be absorbed through the skin and are potent neurotoxins and immunotoxins.[18][20]

-

Engineering Controls: All manipulations of organotin reagents and their waste must be conducted inside a certified chemical fume hood.[20][21] Keep the sash as low as possible.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Double-gloving (e.g., with two pairs of nitrile gloves) is strongly recommended.[18]

-

Handling and Transfer: Organostannanes are often air- and moisture-stable but should be transferred via syringe under an inert atmosphere to prevent any contamination or side reactions.[21]

-

Waste Disposal: All organotin waste, including contaminated glassware, syringes, gloves, and Celite, is considered hazardous waste.[18] Quench residual organotin reagents in glassware by rinsing with a 10% bleach solution overnight before standard washing.[20][22] Collect all liquid and solid waste in a dedicated, clearly labeled, and sealed container for disposal according to institutional guidelines.[18]

-

Spill Procedures: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, spill pillow).[20] Avoid creating dust from solid spills. Decontaminate the area and collect all cleanup materials as hazardous waste.[20]

References

- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.

- Organic Synthesis. (n.d.). Stille Coupling.

- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.

- OpenOChem Learn. (n.d.). Stille Coupling.

- Wagner, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.

- Myers, A. (n.d.). The Stille Reaction - Chem 115. Harvard University.

- RSC Publishing. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.

- Wikipedia. (n.d.). Stille reaction.

- Wagner, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.

- Del Valle Lab. (n.d.). Standard Operating Procedures.

- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.

- Chemistry LibreTexts. (2023, June 30). Stille Coupling.

- Hou, X., et al. (2016). Stille coupling via C–N bond cleavage. PMC.

- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities.

- ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane. [Table].

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.

- Reddit. (2022, July 11). Dealing with Organotin reactions. r/chemistry.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.

- Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction.

- Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3059–3072.

- Morken, J. P., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC.

- Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.

- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 2. ikm.org.my [ikm.org.my]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]

- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Workup [chem.rochester.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. delvallelab.weebly.com [delvallelab.weebly.com]

- 22. reddit.com [reddit.com]

Application Notes & Protocols: Phosphine Ligands for Efficient Suzuki-Miyaura Reaction of Bromopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyridine Scaffolds and the Suzuki-Miyaura Reaction

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmacologically active agents and drug substances.[1] The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering a direct route to elaborate these critical heterocyclic structures.[2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids make it an indispensable tool in drug discovery and development.[4]

However, the cross-coupling of bromopyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst can lead to catalyst deactivation and sluggish reaction rates.[4][5] The selection of an appropriate phosphine ligand is therefore paramount to overcoming these hurdles and achieving efficient and high-yielding transformations.

This guide provides a comprehensive overview of the role of phosphine ligands in the Suzuki-Miyaura coupling of bromopyridines, offering insights into ligand selection, reaction mechanisms, and practical, field-proven protocols.

The Decisive Influence of Phosphine Ligands

The success of a Suzuki-Miyaura reaction involving bromopyridines is intrinsically linked to the properties of the phosphine ligand coordinated to the palladium catalyst. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal center, influencing every step of the catalytic cycle.[3][4]

Key functions of phosphine ligands include:

-

Enhancing Catalyst Stability and Solubility: Phosphine ligands stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.[3]

-

Facilitating Oxidative Addition: Electron-rich and sterically bulky ligands increase the electron density on the palladium center, which promotes the crucial initial step of oxidative addition of the bromopyridine to the catalyst.[6][7]

-

Promoting Reductive Elimination: The steric bulk of the ligand can also accelerate the final reductive elimination step, where the desired biaryl product is formed and the active catalyst is regenerated.[6][8]

The choice of ligand can dramatically impact reaction efficiency, substrate scope, and even the regioselectivity of the coupling reaction.[1]

The Catalytic Cycle: A Ligand-Gated Process

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination.[2][8] The phosphine ligand plays a critical role at each stage.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Computational studies have provided a deeper understanding of the catalytic cycle, suggesting that for some bulky phosphine ligands, a monoligated palladium species (PdL) may be the active catalyst in the oxidative addition step.[8][9] The steric hindrance of these ligands favors the formation of these highly reactive, coordinatively unsaturated species.[4]

A Comparative Look at High-Performance Phosphine Ligands

The development of bulky, electron-rich phosphine ligands has revolutionized the Suzuki-Miyaura coupling of challenging substrates like bromopyridines.[4] The Buchwald and Fu research groups, among others, have introduced a portfolio of highly effective ligands that have become indispensable in modern organic synthesis.[6]

| Ligand Class | Key Examples | Structural Features | Advantages for Bromopyridine Coupling |